molecular formula C13H23N3O B1483937 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098089-75-7

3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

Cat. No. B1483937
CAS RN: 2098089-75-7
M. Wt: 237.34 g/mol
InChI Key: IMKOKIFYSXXKRW-UHFFFAOYSA-N
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Description

The compound “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” would consist of a pyrazole ring substituted at the 3-position with a tert-butyl group and at the 1-position with a piperidin-4-ylmethyl group .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” can undergo would depend on the reaction conditions and the other compounds present.

Scientific Research Applications

Medicinal Chemistry: Synthesis of N-Boc-Protected Anilines

In medicinal chemistry, this compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines are crucial intermediates in the development of pharmaceuticals, as they serve as building blocks for a variety of active pharmaceutical ingredients (APIs). The tert-butyl group in the compound provides steric hindrance, which is beneficial for the protection of sensitive amino groups during chemical reactions.

Organic Synthesis: Creation of Tetrasubstituted Pyrroles

Organic chemists employ “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” in the synthesis of tetrasubstituted pyrroles . These pyrroles are functionalized with ester or ketone groups at the C-3 position, which are essential for the synthesis of complex organic molecules. This application is significant for the production of natural products and polymers with specific electronic and structural properties.

Safety And Hazards

The safety and hazards of “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” are not known due to the lack of specific information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their diverse biological activities. Future research on “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” could involve exploring its potential biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

5-tert-butyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-13(2,3)11-8-12(17)16(15-11)9-10-4-6-14-7-5-10/h8,10,14-15H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKOKIFYSXXKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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